1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole
Description
1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core fused with a benzene ring and three nitrogen atoms. The molecule is substituted at the 1-position of the benzotriazole with a 2-(4-chloro-3-methylphenoxy)ethyl group. This structure combines the electron-withdrawing properties of the benzotriazole moiety with the steric and electronic effects of the chlorinated aromatic ether substituent.
Properties
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-11-10-12(6-7-13(11)16)20-9-8-19-15-5-3-2-4-14(15)17-18-19/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJARAKHOQUBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The benzotriazole ring can undergo reduction to form different hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of various substituted phenoxyethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzotriazole derivatives.
Scientific Research Applications
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the benzotriazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Ether-Linked Benzotriazole Derivatives
- 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b): This compound replaces the phenoxyethyl group with a cyclic 1,4-dioxane ring. It exhibits a lower melting point (89–90°C) compared to the target compound, likely due to reduced aromaticity and increased flexibility .
- 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole: The octyloxy chain introduces significant hydrophobicity, contrasting with the target compound’s shorter ethyl linkage and chlorinated aryl group.
Halogen-Substituted Analogues
- 1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazole: Replacing benzotriazole with benzimidazole reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity. This analogue’s biological activity may differ due to the imidazole ring’s basicity compared to the triazole’s neutrality .
Derivatives with Heterocyclic Appendages
- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole : This compound features a nitroimidazole group linked via a propyl chain. The nitro group confers redox activity, which is absent in the target compound. Synthesis yields (79.5%) and recrystallization methods (isopropyl alcohol) are comparable to benzotriazole alkylation strategies .
Physicochemical Properties
Table 1: Comparison of Key Physicochemical Parameters
*Calculated based on molecular formula C₁₆H₁₅ClN₃O.
Biological Activity
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H15ClN3O
- Molecular Weight : 288.75 g/mol
- CAS Number : 76578-14-8
This compound features a benzotriazole ring linked to a phenoxy group, which is essential for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of benzotriazole exhibit significant antibacterial properties. For instance:
- Study Findings : A study tested various benzotriazole compounds against bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives showed moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | B. subtilis | 30 |
| Compound C | Pseudomonas aeruginosa | 50 |
Antifungal Activity
The antifungal properties of benzotriazole derivatives have also been explored:
- Case Study : A series of benzotriazole compounds were evaluated against Candida albicans and Aspergillus niger. The study found that modifications to the benzotriazole ring improved antifungal efficacy, with some compounds exhibiting MIC values as low as 12.5 µg/mL against A. niger .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | C. albicans | 25 |
| Compound E | A. niger | 12.5 |
Anti-inflammatory Activity
In addition to antimicrobial properties, certain derivatives of this compound have shown promising anti-inflammatory effects:
- Research Findings : In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The presence of bulky hydrophobic groups enhances membrane permeability and disrupts bacterial cell walls.
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
